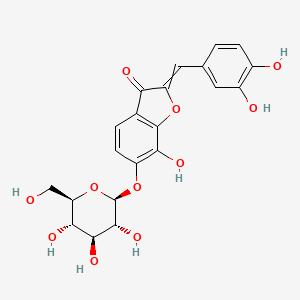
(Z)-2-(3,4-dihydroxybenzylidene)-7-hydroxy-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maritimein is a natural phenolic compound known for its golden pigment. It is isolated from the plant Chrysanthemum Cinchilla. Maritimein has garnered attention due to its potential antioxidant properties and various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Maritimein can be synthesized through several chemical routes. One common method involves the extraction from Chrysanthemum Cinchilla using solvents like methanol or ethanol. The process typically includes:
Extraction: The plant material is dried and ground, followed by extraction with a suitable solvent.
Purification: The extract is then purified using techniques such as column chromatography to isolate Maritimein.
Industrial Production Methods: Industrial production of Maritimein involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) coupled with diode array detection and mass spectrometry is common to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Maritimein undergoes various chemical reactions, including:
Oxidation: Maritimein can be oxidized to form quinones.
Reduction: Reduction reactions can convert Maritimein to its corresponding alcohols.
Substitution: Maritimein can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced phenolic compounds.
Substitution Products: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Maritimein has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phenolic reactions and antioxidant mechanisms.
Biology: Investigated for its potential role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and cardiovascular protective effects.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Wirkmechanismus
Maritimein exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include reactive oxygen species and various enzymes involved in oxidative stress. Maritimein also modulates signaling pathways related to inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
Maritimetin: Another phenolic compound with similar antioxidant properties.
Quercetin: A well-known flavonoid with strong antioxidant activity.
Kaempferol: A flavonoid with anti-inflammatory and antioxidant effects.
Uniqueness: Maritimein is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Its ability to modulate various biological pathways makes it a compound of interest in both research and industrial applications .
Eigenschaften
Molekularformel |
C21H20O11 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/t14-,16-,18+,19-,21-/m1/s1 |
InChI-Schlüssel |
SYRURBPRFQUYQS-GHNMMOQISA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


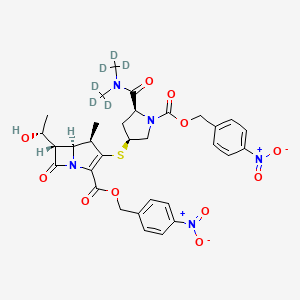

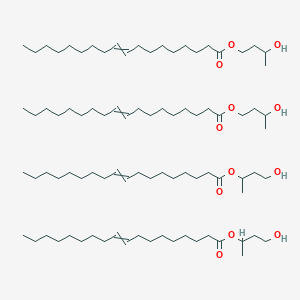
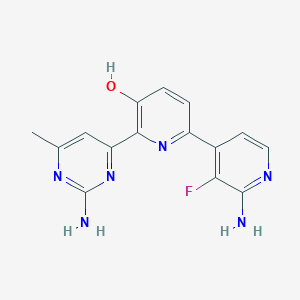
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
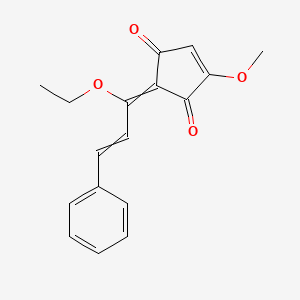
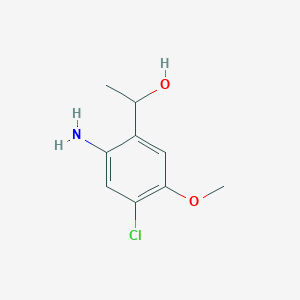
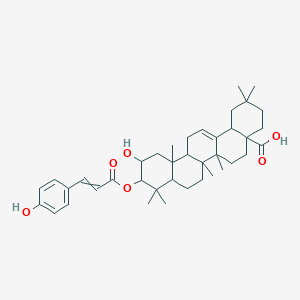
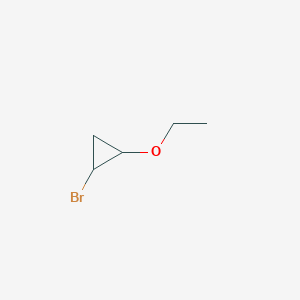
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
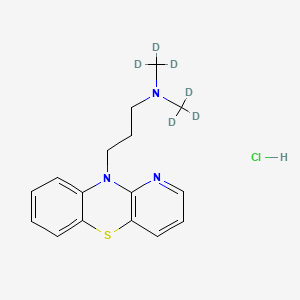
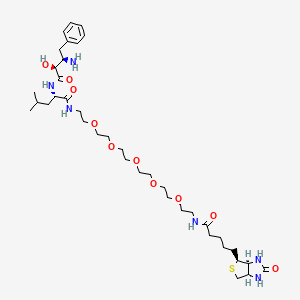
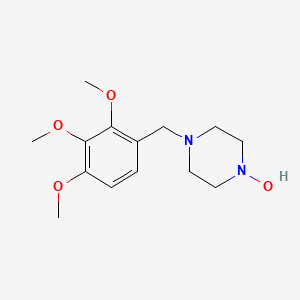
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
